REACTION_CXSMILES
|
Cl([O-])(=O)(=O)=O.[C:6]1([I+:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[F:19][P-:20]([F:25])([F:24])([F:23])([F:22])[F:21].[K+]>CC(CC)=O>[F:19][P-:20]([F:25])([F:24])([F:23])([F:22])[F:21].[C:13]1([I+:12][C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl(=O)(=O)(=O)[O-].C1(=CC=CC=C1)[I+]C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[P-](F)(F)(F)(F)F.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove
|
Type
|
CUSTOM
|
Details
|
precipitated potassium perchlorate
|
Type
|
CUSTOM
|
Details
|
The remaining solution was then evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
resulting in 4 parts of a solid
|
Type
|
CUSTOM
|
Details
|
Based on method of preparation
|
Name
|
|
Type
|
product
|
Smiles
|
F[P-](F)(F)(F)(F)F.C1(=CC=CC=C1)[I+]C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |